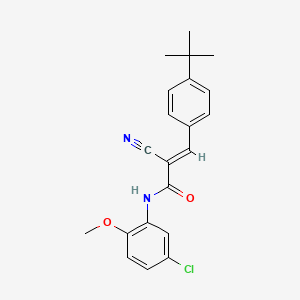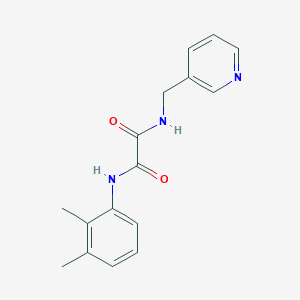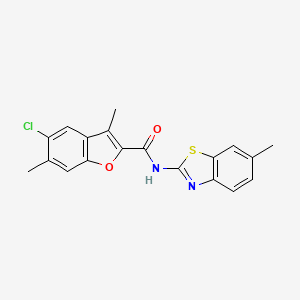![molecular formula C20H31NO6 B4998576 4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate, also known as SR-59230A, is a selective beta-3 adrenergic receptor antagonist. It has been extensively studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
作用机制
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate acts as a selective antagonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in lipolysis and thermogenesis, resulting in the breakdown of stored fat and an increase in energy expenditure. By blocking the beta-3 adrenergic receptor, this compound inhibits these processes, leading to a reduction in body weight and adiposity.
Biochemical and Physiological Effects:
In addition to its effects on body weight and adiposity, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. It has also been demonstrated to have anti-inflammatory effects and to reduce oxidative stress.
实验室实验的优点和局限性
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate is a useful tool for studying the role of the beta-3 adrenergic receptor in metabolism and obesity. Its selectivity for this receptor allows for specific manipulation of this pathway without affecting other adrenergic receptors. However, like all experimental tools, this compound has limitations. Its effects may vary depending on the animal model used, and it may not be directly applicable to human physiology.
未来方向
There are several potential future directions for research on 4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate. One area of interest is the development of more selective beta-3 adrenergic receptor antagonists that could be used as therapeutics for metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on glucose metabolism, insulin sensitivity, and inflammation. Finally, the potential use of this compound in combination with other drugs or therapies for the treatment of metabolic disorders should be explored.
合成方法
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate is synthesized through a multi-step process starting with the reaction of 2-tert-butyl-4-methylphenol with epichlorohydrin to form 3-(2-tert-butyl-4-methylphenoxy)propyl chloride. This intermediate is then reacted with morpholine to yield 4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine. Finally, the oxalate salt of the compound is prepared by reacting the free base with oxalic acid.
科学研究应用
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate has been extensively studied for its potential therapeutic use in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. Additionally, it has been demonstrated to reduce body weight and adiposity in obese animals.
属性
IUPAC Name |
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-15-6-7-17(16(14-15)18(2,3)4)21-11-5-8-19-9-12-20-13-10-19;3-1(4)2(5)6/h6-7,14H,5,8-13H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDSYNQRQVZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCOCC2)C(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4998497.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)


![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)

![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)
![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)

![butyl [2,2,2-trifluoro-1-[(4-methyl-1-piperazinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4998591.png)
![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)